molecular formula C12H16N2O4S B497061 N-(4-acetylphenyl)morpholine-4-sulfonamide CAS No. 382652-39-3

N-(4-acetylphenyl)morpholine-4-sulfonamide

Cat. No.: B497061
CAS No.: 382652-39-3
M. Wt: 284.33g/mol
InChI Key: ZNQIBDIAZUAEQK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry. . This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

The synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-acetylphenylamine with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the amine group of 4-acetylphenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(4-acetylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides.

Scientific Research Applications

N-(4-acetylphenyl)morpholine-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-acetylphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific substituents and biological activities. This compound is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity compared to other sulfonamide derivatives.

Properties

IUPAC Name

N-(4-acetylphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIBDIAZUAEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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